molecular formula C12H9ClN4 B7593580 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline

6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline

Cat. No. B7593580
M. Wt: 244.68 g/mol
InChI Key: WBZCFUSHXICLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline, also known as CTQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. CTQ exhibits a unique chemical structure that makes it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not yet fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activity. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound is readily available and can be synthesized in high purity, making it a convenient compound for scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline. One area of research is the development of new cancer therapies based on the antitumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of infectious diseases and neurodegenerative diseases. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties and activity.

Synthesis Methods

6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized through a multistep process that involves the reaction of 6-chloro-8-hydroxyquinoline with 1,2,4-triazole-1-ylmethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high purity. The synthesis of this compound has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential applications in the treatment of malaria, tuberculosis, and other infectious diseases.

properties

IUPAC Name

6-chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-11-4-9-2-1-3-15-12(9)10(5-11)6-17-8-14-7-16-17/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZCFUSHXICLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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